6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one” is a complex organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.
Attachment of the Indole Moiety: The indole group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole and pyridazinone moieties are known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Known for their diverse biological activities.
Indole Derivatives: Widely studied for their pharmacological properties.
Uniqueness
The unique combination of the chlorophenyl, indole, and pyridazinone moieties in “6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20ClN3O2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H20ClN3O2/c1-14-4-9-18-20(12-14)26(3)15(2)23(18)21(28)13-27-22(29)11-10-19(25-27)16-5-7-17(24)8-6-16/h4-12H,13H2,1-3H3 |
InChI Key |
UJUMTNUVCVVEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.